2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a sulfonyl chloride group
Preparation Methods
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, such as NiCl2(PPh3)2, and a base like K2CO3 in a suitable solvent at elevated temperatures .
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The difluoroethyl group can be involved in coupling reactions, such as cross-coupling with arylboronic acids.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can be used as a building block in drug design.
Material Science: The unique electronic properties of the thiazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with molecular targets through the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoroethyl group can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
2-(1,1-Difluoroethyl)-1,3-thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
1,3-Thiazole-5-sulfonyl chloride: Lacks the difluoroethyl group, resulting in different electronic properties and reactivity.
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide:
The presence of both the difluoroethyl and sulfonyl chloride groups in 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride makes it unique, offering a combination of reactivity and electronic properties that can be exploited in various scientific research applications .
Properties
CAS No. |
2648962-47-2 |
---|---|
Molecular Formula |
C5H4ClF2NO2S2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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